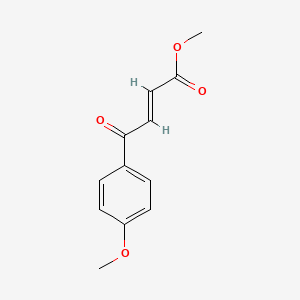

methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, also known as MMPE, is an organic compound that can be synthesized in the laboratory. It is a pyrazole-based compound with a molecular formula of C7H10N2O2. MMPE is a colorless liquid that is soluble in both water and ethanol. It is a versatile compound that has many applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Medicinal Perspectives

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, as a derivative of pyrazoles, has been extensively studied for its synthetic approaches and medicinal significance. Pyrazoles, a crucial class within the azole family, exhibit a broad spectrum of biological activities, underscoring their potential in medicinal chemistry. Methyl-substituted pyrazoles, in particular, have been recognized for their potent medicinal scaffolds, displaying a wide array of biological functions. These compounds have been synthesized through various methods, demonstrating their versatility and applicability in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Chemical Inhibitors and Drug Metabolism

One area of significant interest is the role of pyrazole derivatives in drug metabolism, particularly as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These enzymes metabolize a diverse array of drugs, and understanding their inhibition can help in predicting drug-drug interactions. Pyrazole-based inhibitors have been shown to exhibit selectivity towards various CYP isoforms, contributing to the nuanced control of drug metabolism and the mitigation of potential adverse interactions (Khojasteh et al., 2011).

Therapeutic Applications

Recent advances in multicomponent synthesis techniques have highlighted the therapeutic potential of pyrazole derivatives. These compounds have demonstrated a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. The versatility of pyrazole derivatives, achieved through various synthetic routes, underscores their significant role in the development of new bioactive molecules and marketed drugs (Becerra et al., 2022).

Anticancer Agents and Synthetic Strategies

The development of anticancer agents leveraging the Knoevenagel condensation process, involving α, β-unsaturated ketones/carboxylic acids, has been notably enriched by pyrazole derivatives. These compounds, synthesized through innovative reactions, have exhibited remarkable anticancer activity, highlighting the importance of pyrazoles in medicinal chemistry and drug discovery. The exploration of such derivatives continues to evolve, offering promising avenues for therapeutic advancements (Tokala et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "methyl acrylate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1-methyl-1H-pyrazole-4-carbaldehyde and methyl acrylate to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain the desired compound" ] } | |

Numéro CAS |

1295583-21-9 |

Nom du produit |

methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate |

Formule moléculaire |

C8H10N2O2 |

Poids moléculaire |

166.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.